molecular formula C8H15NO4 B262529 [2-(Butylamino)-2-oxoethoxy]acetic acid

[2-(Butylamino)-2-oxoethoxy]acetic acid

Katalognummer B262529
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: FHXUFSGUMDDKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Butylamino)-2-oxoethoxy]acetic acid, also known as BOC-lysine, is a derivative of lysine that has been widely used in scientific research. It is a synthetic compound that has been designed to mimic the properties of natural lysine, which is an essential amino acid that plays a crucial role in the human body. BOC-lysine has been used in various research studies due to its unique properties, which make it an ideal candidate for a wide range of applications.

Wirkmechanismus

The mechanism of action of [2-(Butylamino)-2-oxoethoxy]acetic acid is not fully understood, but it is believed to be similar to that of natural lysine. [2-(Butylamino)-2-oxoethoxy]acetic acid is thought to interact with specific receptors and enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
[2-(Butylamino)-2-oxoethoxy]acetic acid has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of immune responses, and the promotion of tissue repair and regeneration. It has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using [2-(Butylamino)-2-oxoethoxy]acetic acid in lab experiments is its stability and solubility, which make it easy to handle and store. It also has a high purity, which ensures that the results of the experiments are accurate and reliable. However, one of the main limitations of using [2-(Butylamino)-2-oxoethoxy]acetic acid is its cost, which can be relatively high compared to other amino acids.

Zukünftige Richtungen

There are several future directions for the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in scientific research. One area of interest is the development of new drug candidates based on [2-(Butylamino)-2-oxoethoxy]acetic acid, which could have potential applications in the treatment of various diseases. Another area of interest is the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in the development of new biomaterials, such as scaffolds for tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of [2-(Butylamino)-2-oxoethoxy]acetic acid and its potential applications in various fields of research.
Conclusion:
In conclusion, [2-(Butylamino)-2-oxoethoxy]acetic acid, or [2-(Butylamino)-2-oxoethoxy]acetic acid, is a synthetic compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for a wide range of applications, including the synthesis of peptides and proteins, drug discovery, and the development of biomaterials. While there are limitations to its use, the future directions for the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in scientific research are promising, and further research is needed to fully understand its potential applications.

Synthesemethoden

The synthesis of [2-(Butylamino)-2-oxoethoxy]acetic acid involves several steps, including the protection of the amino group and the carboxylic acid group, as well as the coupling of the protected amino acid with the protected lysine. The synthesis can be carried out using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The choice of method depends on the specific requirements of the research study.

Wissenschaftliche Forschungsanwendungen

[2-(Butylamino)-2-oxoethoxy]acetic acid has been used in various scientific research applications, including the synthesis of peptides and proteins, drug discovery, and the development of biomaterials. It has been used as a building block for the synthesis of peptides and proteins due to its unique properties, such as its stability and solubility. [2-(Butylamino)-2-oxoethoxy]acetic acid has also been used in drug discovery as a potential drug candidate due to its ability to target specific receptors and enzymes. In addition, [2-(Butylamino)-2-oxoethoxy]acetic acid has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and biodegradability.

Eigenschaften

Produktname

[2-(Butylamino)-2-oxoethoxy]acetic acid

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

2-[2-(butylamino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C8H15NO4/c1-2-3-4-9-7(10)5-13-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)

InChI-Schlüssel

FHXUFSGUMDDKCP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)COCC(=O)O

Kanonische SMILES

CCCCNC(=O)COCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.